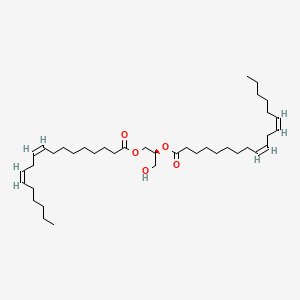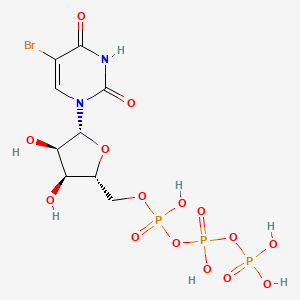
5-Bromouridine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromouridine 5'-triphosphate is a pyrimidine ribonucleoside 5'-triphosphate having 5-bromouracil as the pyrimidine component. It is a pyrimidine ribonucleoside 5'-triphosphate and an organobromine compound. It derives from an UTP.
Wissenschaftliche Forschungsanwendungen
RNA Synthesis Visualization
5-Bromouridine triphosphate (BrUTP) is extensively used for in situ immunocytochemical labeling of newly synthesized RNA in living cells. It's been successfully applied to visualize RNA synthesis within the nucleolus and other parts of the cell. For instance, Koberna et al. (2000) demonstrated that BrUTP is efficiently utilized by RNA polymerases in living cultured cells for nucleolar and extranucleolar RNA synthesis, providing insight into RNA dynamics within cells (Koberna et al., 2000).
Studying Splicing Efficiency
The influence of BrUTP on the efficiency of RNA splicing has been studied, revealing critical insights into RNA processing mechanisms. Wansink et al. (1994) found that splicing is inhibited when uridines in transcripts are fully substituted with BrUTP, suggesting a key role for certain uridines in the splicing reaction (Wansink et al., 1994).
Ultrastructural Mapping
BrUTP is also utilized in nonradioactive ultrastructural methods for mapping transcription sites. Dundr and Raška (1993) used this approach to identify rRNA transcription sites in HeLa cells, contributing to our understanding of nucleolar organization (Dundr & Raška, 1993).
Electroporation in Cell Research
BrUTP's application extends to electroporation techniques in biological research. Waksmundzka and Debey (2001) explored the efficient introduction of BrUTP into various cell types like mouse oocytes and embryos, facilitating the study of RNA dynamics in developmental biology (Waksmundzka & Debey, 2001).
Localization in Insect Oocytes
In entomological studies, BrUTP microinjections have been employed to localize transcription sites in insect oocytes, providing insights into the transcriptional activities during oocyte development (Bogolyubov, 2007) (Bogolyubov, 2007).
RNA Transcript Labeling
BrUTP is used to label pre-mRNA in eukaryotic cells, aiding in immunochemical detection and study of RNA synthesis and processing. Haukenes et al. (1997) described a method for the uptake of BrUTP into monolayers of growing cells, significantly contributing to biochemical experiments (Haukenes et al., 1997).
Eigenschaften
Molekularformel |
C9H14BrN2O15P3 |
|---|---|
Molekulargewicht |
563.04 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
IWFHOSULCAJGRM-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
Synonyme |
5-Br-UTP 5-bromo-UTP 5-bromouridine triphosphate BrUTP-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)
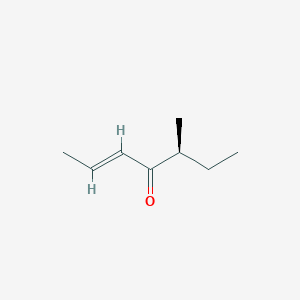
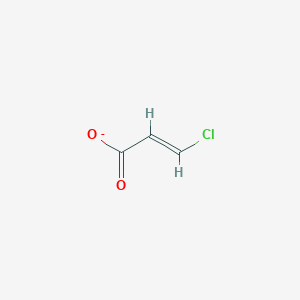
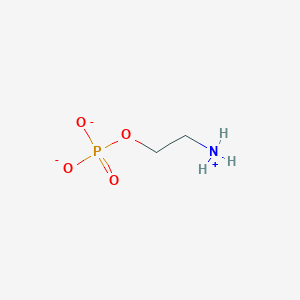
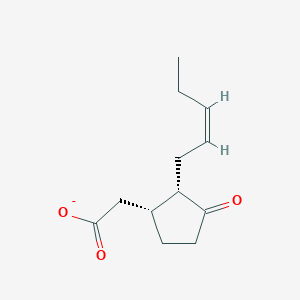

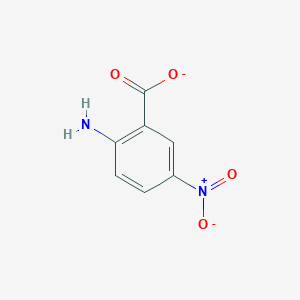
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
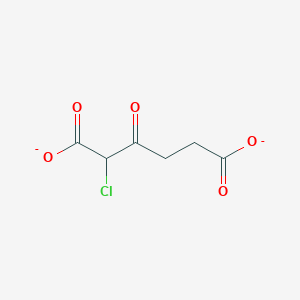

![TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1242041.png)
